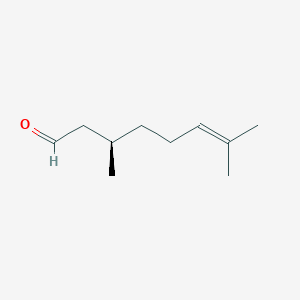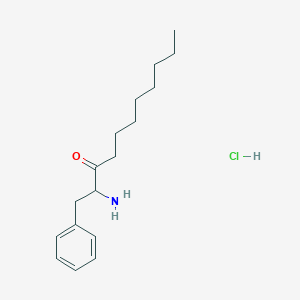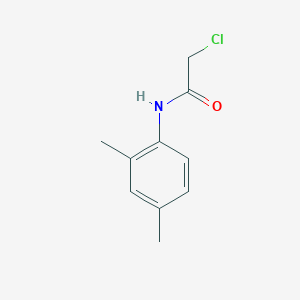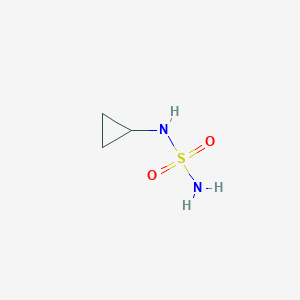
2-(4-Hydroxyphenyl)pyrimidin-5-ol
Übersicht
Beschreibung
Synthesis Analysis
Several papers describe the synthesis of related heterocyclic compounds. For instance, a one-pot synthesis method for a pyrazolopyrimidinone derivative is detailed, highlighting the use of FT-IR, NMR, and X-ray diffraction for characterization . Another paper reports the synthesis of pyranopyrimidine derivatives using a reaction involving 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrrolidine, with the compounds showing potential as biological agents . Additionally, a method for synthesizing a pyrido[4,3-d]pyrimidin-4(3H)-one derivative via an aza-Wittig reaction is presented .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using X-ray diffraction. For example, a dihydropyrazolopyrimidinone derivative crystallizes in the monoclinic space group, and its molecular geometry is optimized using DFT calculations . Similarly, the crystal structure of a thienopyridopyrimidinone hydrochloride is determined, revealing an almost coplanar thienopyridine ring . The molecular structure of a pyranopyrimidine derivative is also analyzed, showing a flattened boat conformation for the pyrimidine ring .
Chemical Reactions Analysis
The papers describe various chemical reactions used to synthesize the compounds. The aza-Wittig reaction is employed to create pyrido[4,3-d]pyrimidin-4(3H)-one derivatives , while a reaction between 2-amino-3-hydroxylpridine and 2-acetylbutyrolactone yields a blue-emitting organic compound . The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine involves a multi-step process starting from methyl 2-(4-bromophenyl) acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are extensively studied. For instance, the optical properties of a blue-emitting compound are investigated, showing intense blue emission at room temperature . The thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units are compared to understand structure-property relationships . The non-linear optical properties of a pyrazolopyrimidinone derivative are explored using theoretical calculations .
Wissenschaftliche Forschungsanwendungen
Anwendungsgebiete in der Entzündungshemmung
Pyrimidinderivate, einschließlich 2-(4-Hydroxyphenyl)pyrimidin-5-ol, wurden ausgiebig auf ihre entzündungshemmenden Eigenschaften untersucht. Diese Verbindungen können die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und bestimmte Interleukine hemmen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente mit reduzierter Toxizität.
Synthese neuer Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese neuer Chromon-Pyrimidin-Hybride und trisubstituierter Pyrimidinderivate . Diese neuen Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen der medizinischen Chemie, einschließlich der Entwicklung von Medikamenten mit verbesserten pharmakologischen Profilen.
Biochemischer Farbstoff
2-(4-Hydroxyphenyl)-5-pyrimidinol: wird als biochemischer Farbstoff verwendet. Seine Eigenschaften ermöglichen den Einsatz in der wissenschaftlichen Forschung zum Färben oder Markieren von biologischen Proben, was die Visualisierung von Zellen, Geweben oder Biomolekülen unter dem Mikroskop unterstützt .
Polarisierbares Material
Diese Verbindung ist als polarisierbares Material bekannt, d.h. sie kann als Reaktion auf ein äußeres elektrisches Feld eine Polarisierung aufweisen. Diese Eigenschaft ist wertvoll im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung elektronischer und optoelektronischer Geräte .
Fluorimetrische Bestimmung von oxidativen Enzymen
Die Verbindung findet Anwendung bei der fluorimetrischen Bestimmung von oxidativen Enzymen. Sie kann als Reagenz in Assays verwendet werden, die die Aktivität von Enzymen messen, die an oxidativen Prozessen beteiligt sind, was entscheidend ist, um verschiedene Krankheiten und die Entwicklung von Behandlungen zu verstehen .
Acylierungsreagenz
In der organischen Synthese wird 2-(4-Hydroxyphenyl)-5-pyrimidinol als Reagenz für die Acylierung von Phenolen und Aminen verwendet. Dieser Prozess ist wichtig, um die chemischen Eigenschaften von Verbindungen zu modifizieren, was zur Herstellung neuer Medikamente oder Materialien mit gewünschten Eigenschaften führen kann .
Wirkmechanismus
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a wide range of pharmacological effects including anti-inflammatory properties . They are known to interact with various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may influence pathways related to inflammation .
Result of Action
Given the anti-inflammatory properties of pyrimidines, it can be inferred that the compound may have a role in reducing inflammation .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOPBDRWHKDPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421721 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142172-97-2 | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-5-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)

